NM-2201 chemical structure and synthesis
NM-2201 chemical structure and synthesis
An In-depth Technical Guide on the Chemical Structure and Synthesis of NM-2201
Introduction
NM-2201, also known as CBL-2201, is a potent indole-based synthetic cannabinoid.[1] It is recognized for its high affinity as a full agonist for the cannabinoid receptors CB1 and CB2.[2][3] Structurally, it is an analogue of other synthetic cannabinoids like 5F-PB-22 and AM-2201.[4][5] This document provides a detailed overview of its chemical structure, synthesis, and relevant experimental data for researchers, scientists, and drug development professionals. NM-2201 is a Schedule I controlled substance in the United States, indicating no currently accepted medical use and a high potential for abuse.[4][6]
Chemical Structure and Properties
NM-2201 (IUPAC name: naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is characterized by four primary building blocks: an indole (B1671886) core, an ester linker at the 3-position, a naphthyl group, and a 5-fluoropentyl chain attached to the indole nitrogen.[6][7][8] This specific combination of functional groups contributes to its high affinity for cannabinoid receptors.
Physicochemical and Pharmacological Data
The key quantitative parameters for NM-2201 are summarized in the table below.
| Parameter | Value | Reference(s) |
| Molecular Formula | C24H22FNO2 | [4][6] |
| Molecular Weight | 375.4 g/mol | [4][6] |
| CAS Number | 2042201-16-9 | [4][9] |
| Appearance | White crystalline solid | [4] |
| CB1 Receptor Affinity (Kᵢ) | 0.332 nM | [4] |
| CB2 Receptor Affinity (pEC₅₀) | 7.97 | [2] |
| CB1 Receptor Efficacy (pEC₅₀) | 8.55 | [2] |
| Metabolic Half-life (t₁/₂) | 8.0 minutes (in microsomes) | [4] |
| λmax | 220, 294 nm | [5] |
Synthesis of NM-2201
The synthesis of NM-2201 is a multi-step process that involves the initial N-alkylation of an indole ring, followed by the formation of an ester linkage with 1-naphthol (B170400).[2]
Caption: General synthesis workflow for NM-2201.
Experimental Protocols
Synthesis of Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (NM-2201)
The synthesis is adapted from methods described in the literature for similar cannabinoids.[2]
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Step 1: N-Alkylation of 1H-indole.
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Dissolve 1H-indole in a suitable aprotic solvent (e.g., DMF).
-
Add a strong base (e.g., NaH) portion-wise at 0°C to deprotonate the indole nitrogen.
-
Add 1-bromo-5-fluoropentane dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 1-(5-fluoropentyl)-1H-indole via column chromatography.
-
-
Step 2: Acylation and Hydrolysis.
-
The N-alkylated indole is acylated at the C3 position. This can be achieved through various methods, such as a Vilsmeier-Haack reaction, followed by oxidation, or by direct carboxylation.
-
The resulting ester or aldehyde is then hydrolyzed under basic conditions (e.g., using NaOH in methanol (B129727)/water) to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
-
-
Step 3: Formation of Acid Chloride.
-
Suspend the carboxylic acid from Step 2 in a dry, non-polar solvent (e.g., dichloromethane) containing a catalytic amount of DMF.
-
Add oxalyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.
-
-
Step 4: Esterification.
-
Dissolve the crude acid chloride and 1-naphthol in a dry aprotic solvent (e.g., dichloromethane) with a suitable base (e.g., triethylamine (B128534) or pyridine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with dilute acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the final product (NM-2201) by recrystallization or column chromatography.
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Analytical Confirmation Protocol
The identity and purity of the synthesized NM-2201 are confirmed using standard analytical techniques.[2][4]
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Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Create a series of dilutions for calibration and analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically employed.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
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Detection: Monitor for the protonated parent ion [M+H]⁺ and characteristic fragment ions.
-
-
GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms).
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Injection: Use a split/splitless injector.
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Mass Spectrometry: Operate in electron ionization (EI) mode.
-
Detection: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern of NM-2201.
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Caption: Workflow for analytical confirmation of NM-2201.
References
- 1. NM-2201 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cas 837112-21-7,NM-2201 | lookchem [lookchem.com]
- 4. Buy NM-2201 (EVT-3551978) | 2042201-16-9 [evitachem.com]
- 5. expoworldchem.com [expoworldchem.com]
- 6. NM-2201 | C24H22FNO2 | CID 91864534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Substance Details Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate [unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
